L-Tyrosine, N-(1-oxo-4-pentenyl)-
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Overview
Description
L-Tyrosine, N-(1-oxo-4-pentenyl)- is a derivative of the amino acid L-tyrosine This compound is characterized by the presence of a 1-oxo-4-pentenyl group attached to the nitrogen atom of the tyrosine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-(1-oxo-4-pentenyl)- typically involves the reaction of L-tyrosine with a suitable reagent that introduces the 1-oxo-4-pentenyl group. One common method is the use of acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of L-Tyrosine, N-(1-oxo-4-pentenyl)- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, N-(1-oxo-4-pentenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring or the oxo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of L-Tyrosine, N-(1-oxo-4-pentenyl)-, such as hydroxylated, halogenated, or other substituted compounds.
Scientific Research Applications
L-Tyrosine, N-(1-oxo-4-pentenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-Tyrosine, N-(1-oxo-4-pentenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. These metabolites can modulate various biochemical processes, contributing to the compound’s effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine: The parent amino acid, known for its role in protein synthesis and neurotransmitter production.
N-Acetyl-L-Tyrosine: A derivative with an acetyl group attached to the nitrogen atom.
L-DOPA: A precursor to dopamine, used in the treatment of Parkinson’s disease.
Properties
CAS No. |
823195-91-1 |
---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(pent-4-enoylamino)propanoic acid |
InChI |
InChI=1S/C14H17NO4/c1-2-3-4-13(17)15-12(14(18)19)9-10-5-7-11(16)8-6-10/h2,5-8,12,16H,1,3-4,9H2,(H,15,17)(H,18,19)/t12-/m0/s1 |
InChI Key |
OIXIJOATZZCVJG-LBPRGKRZSA-N |
Isomeric SMILES |
C=CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
C=CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
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